methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 5. The triazole ring is connected via a carbonylamino linker to a methyl benzoate moiety.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-8-10-16(26-2)11-9-15)18(24)20-14-6-4-13(5-7-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
InChI Key |
HGTSRHWQBKANBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective reaction between an alkyne and an azide. For this compound, the azide precursor 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-amine is prepared by diazotization of 4-methoxyaniline followed by azide formation. The alkyne component, methyl 4-isocyanatobenzoate , is synthesized via Curtius rearrangement of the corresponding acyl chloride.
Reaction Conditions :
-
Catalytic system: CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%)
-
Solvent: tert-butanol/H₂O (1:1 v/v)
-
Temperature: 25°C, 12 hours
The reaction proceeds via a stepwise mechanism, with copper(I) acetylide formation facilitating regioselective 1,4-disubstituted triazole synthesis.
Coupling of Triazole and Benzoate Moieties
Amidation Reaction
The triazole intermediate is functionalized with the benzoate group via amidation. The carboxylic acid derivative of the triazole, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid , is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methyl 4-aminobenzoate.
Optimized Protocol :
-
Acyl chloride formation: SOCl₂ (2 eq), reflux, 2 hours
-
Amidation: Triethylamine (3 eq), dichloromethane (DCM), 0°C to room temperature, 6 hours
Esterification and Final Product Isolation
Methyl Ester Formation
The benzoate moiety is introduced early via esterification of 4-nitrobenzoic acid with methanol under acidic conditions. Post-amidation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.45 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.42 (s, 3H, CH₃).
Alternative Methods and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for triazole formation. Using CuI (5 mol%) and DIPEA in DMF at 100°C for 15 minutes achieves 82% yield.
Metal-Free Click Chemistry
A metal-free approach employs enolisable ketones and aryl azides in acetic acid, but yields are lower (55–60%) and regioselectivity favors 1,5-disubstituted triazoles, making it unsuitable for this target.
Challenges and Optimization
Regioselectivity Control
CuAAC ensures 1,4-regioselectivity, critical for the target structure. Ligands like TBTA (tris(benzyltriazolylmethyl)amine) improve copper catalyst efficiency, enhancing yield to 88%.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may necessitate higher temperatures (60–80°C). Non-polar solvents (e.g., toluene) require longer durations but improve purity.
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Regioselectivity |
|---|---|---|---|---|
| CuAAC (Standard) | CuSO₄/NaAsc | 12 h | 78–85% | 1,4 |
| Microwave CuAAC | CuI | 15 min | 82% | 1,4 |
| Metal-Free | Acetic Acid | 24 h | 55–60% | 1,5 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has been studied for its potential efficacy against various bacterial strains. Triazoles are known to interfere with the synthesis of nucleic acids in microorganisms, making them valuable in treating infections caused by resistant strains .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that derivatives of triazole can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases . This property positions this compound as a candidate for further exploration in anti-inflammatory therapies.
Anticancer Potential
Preliminary studies have indicated that triazole derivatives can induce apoptosis in cancer cells. This compound may exhibit similar effects by disrupting cellular pathways critical for cancer cell survival . The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy.
Agricultural Applications
Pesticide Development
Compounds containing triazole rings are often utilized in developing agricultural fungicides. The structural characteristics of this compound suggest potential effectiveness against fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on conventional pesticides .
Materials Science
Polymer Chemistry
In materials science, triazole-containing compounds are being explored for their ability to enhance the properties of polymers. This compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties such as increased thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in:
Spectroscopic and Physical Properties
- IR Spectroscopy: Compound 6g (): N-H stretch at 3204 cm⁻¹, C=O at 1684 cm⁻¹, and C=N at 1518 cm⁻¹. Target compound: Expected similar C=O (ester and carbonylamino) and triazole-related peaks.
- NMR :
- Melting Points: Higher melting points (e.g., 166–167°C for 6g) correlate with rigid aromatic systems (naphthalene) and hydrogen-bonding (amino groups), whereas pyrazole derivatives () exhibit lower MPs due to flexible substituents.
Research Findings and Limitations
Biological Activity
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that incorporates a triazole moiety, which is known for its diverse biological activities. Research on this compound has highlighted its potential applications in medicinal chemistry, particularly as an antitumor and antimicrobial agent. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a methyl ester group attached to a benzoate and a triazole ring, which contributes significantly to its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| SMILES | CC(=O)N(C(=O)C1=CC=CC=C1)C2=NNC(=N2)C(C)=C(C)OC |
| InChI | InChI=1S/C16H18N4O3/c1-10(17)12-8-6-7-9(11(12)18)15(20)21-14(19)13-22-23-24-16(21)22/h6-8,10H,1-5H3,(H2,19,20)(H3,17,18) |
Antitumor Activity
Recent studies have shown that compounds containing the triazole ring exhibit significant antitumor properties. For instance, research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. A study evaluated its activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines, revealing IC50 values in the micromolar range, suggesting potent antitumor activity.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division in microbial cells and cancer cells. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and disrupt DNA replication in cancer cells.
Study 1: Antitumor Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and assessed their cytotoxicity against human cancer cell lines. The study concluded that modifications to the triazole moiety could enhance biological activity.
Study 2: Antimicrobial Properties
A separate study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited significant bactericidal activity, with a notable reduction in bacterial load in treated cultures compared to controls.
Q & A
Q. What are the recommended synthetic routes for methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is first synthesized, followed by coupling with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC or DCC). Key optimization parameters include:
- Temperature control during cycloaddition (60–80°C for higher yield) .
- Solvent selection (e.g., DMF or THF for coupling reactions) .
- Catalytic efficiency (e.g., 10 mol% CuI for CuAAC) .
Q. How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), methyl group on the triazole (~δ 2.5 ppm), and aromatic protons (δ 6.8–8.0 ppm). The amide proton (NH) may appear as a broad singlet (~δ 10 ppm) .
- IR : Look for carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- MS : Molecular ion peak at m/z corresponding to C20H18N4O4 (MW 386.39) with fragmentation patterns indicating loss of COOCH3 (-59 Da) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classifications (Category 4 acute toxicity for oral, dermal, and inhalation routes):
- Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis .
- Avoid dust generation; employ closed systems for reactions involving fine particles .
- Emergency protocols: Immediate rinsing for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or stability of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability of the triazole-amide linkage .
- Molecular Docking : Use AutoDock Vina to assess binding affinity with target proteins (e.g., antimicrobial enzymes). The methoxyphenyl group may enhance hydrophobic interactions in binding pockets .
- MD Simulations : Evaluate solvation dynamics in aqueous/PBS buffers to predict bioavailability .
Q. How do structural modifications (e.g., substituent variation on the triazole or benzoate moieties) affect bioactivity?
Methodological Answer: A SAR study could compare:
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, incubation times) .
- Batch Reproducibility : Verify compound purity via HPLC (>95%) and characterize polymorphic forms using XRD .
- Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to calibrate inter-lab variability .
Q. How can in vitro and in vivo models be designed to evaluate this compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
- In Vitro :
- HepG2 cells for CYP450-mediated metabolism studies .
- Caco-2 monolayers for intestinal permeability assays .
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
